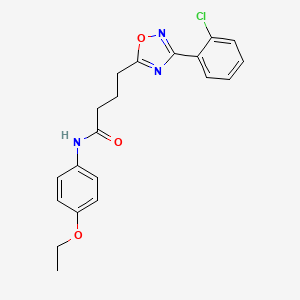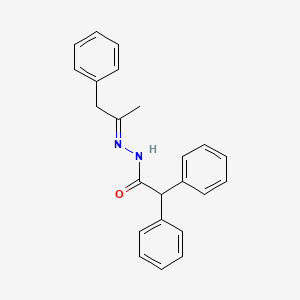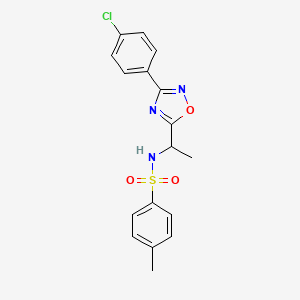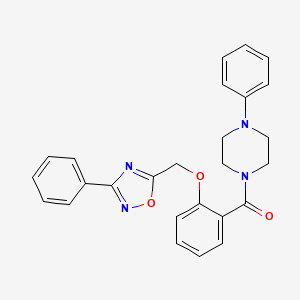
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to modulate the release of neurotransmitters, such as dopamine and glutamate, in the brain.
Biochemical and Physiological Effects:
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide can inhibit cell proliferation and induce apoptosis in cancer cells. In vivo studies have shown that N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide can reduce inflammation and oxidative stress in animal models of disease. Additionally, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to improve cognitive function and reduce anxiety-like behavior in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has several advantages for lab experiments, including its high purity and stability, which make it ideal for use in various assays. However, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has some limitations, such as its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide. One potential area of investigation is the development of novel drug candidates based on the structure of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide, which could lead to the development of more effective therapies. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in humans.
Synthesemethoden
The synthesis of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide involves the reaction between 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and 3-amino-4-methoxyphenylacetonitrile. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been evaluated as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In pharmacology, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been investigated for its effects on the central nervous system, particularly its potential as a neuroprotective agent. In neuroscience, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been studied for its role in modulating neurotransmitter release and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-5-3-8-21(13-16)30-15-22(28)25-19-7-4-6-18(14-19)24-26-23(27-31-24)17-9-11-20(29-2)12-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVOEMXHRHTJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)





![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)



